REACTION_CXSMILES
|
C(OC([C:6]1([CH:14]=[O:15])[S:13][C:12]2[CH:11]=[CH:10][NH:9][C:8]=2[CH2:7]1)=O)C.[O-]S([O-])(=O)=O.[Mg+2].[C:22]([O:25]CC)(=[O:24])C>>[CH:14]([C:6]1[S:13][C:12]2[CH:11]=[C:10]([C:22]([OH:25])=[O:24])[NH:9][C:8]=2[CH:7]=1)=[O:15] |f:1.2|
|
Name
|
2-Formyl-4H-thieno[3,2-b]pyrrole-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC=2NC=CC2S1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=2NC(=CC2S1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |